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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of ligand substitution reactions on

the tetrairidium dodecacarbonyl [Ir₄(CO)₁₂] cluster. This document includes detailed

experimental protocols, quantitative data for reaction kinetics and product characterization, and

visualizations of reaction pathways. The information contained herein is intended to guide

researchers in the synthesis and understanding of substituted iridium carbonyl clusters, which

have potential applications in catalysis and materials science.

Introduction to Ligand Substitution on Ir₄(CO)₁₂
Tetrairidium dodecacarbonyl, Ir₄(CO)₁₂, is a stable tetrahedral cluster compound. Each

iridium atom is coordinated to three other iridium atoms and three terminal carbonyl (CO)

ligands, resulting in a structure with Td symmetry. Ligand substitution reactions on this cluster

involve the replacement of one or more CO ligands with other donor ligands, such as

phosphines, phosphites, or isocyanides. These reactions are crucial for modifying the cluster's

electronic and steric properties, thereby tuning its reactivity for specific applications.

The substitution of CO ligands on Ir₄(CO)₁₂ can proceed through different mechanistic

pathways, primarily dissociative and associative mechanisms. Understanding these

mechanisms is key to controlling the reaction outcomes.
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Ligand substitution reactions on Ir₄(CO)₁₂ are influenced by factors such as the nature of the

incoming ligand, the solvent, and the reaction temperature. The two primary mechanisms are:

Dissociative Mechanism (D): This mechanism involves an initial, rate-determining step where

a CO ligand dissociates from the cluster, forming a coordinatively unsaturated intermediate.

This intermediate then rapidly reacts with the incoming ligand. This pathway is generally

favored for sterically bulky incoming ligands. The rate of a dissociative reaction is typically

independent of the concentration of the incoming ligand.

Associative Mechanism (A): In this pathway, the incoming ligand first coordinates to the

metal cluster, forming an intermediate with a higher coordination number. Subsequently, a

CO ligand dissociates from this intermediate. This mechanism is more common for smaller,

more nucleophilic incoming ligands. The reaction rate in an associative mechanism is

dependent on the concentration of both the iridium cluster and the incoming ligand.

The interplay between these mechanisms can be influenced by the specific reaction conditions

and the properties of the substituting ligand.

Diagram of Ligand Substitution Pathways on Ir₄(CO)₁₂

Dissociative Pathway (D)

Associative Pathway (A)

Ir₄(CO)₁₂ [Ir₄(CO)₁₁] (unsaturated intermediate)- CO (slow, k₁) Ir₄(CO)₁₁L+ L (fast, k₂)

Ir₄(CO)₁₂ [Ir₄(CO)₁₂L] (associated intermediate)+ L (k'₁) Ir₄(CO)₁₁L- CO (k'₂)

Click to download full resolution via product page

Caption: General mechanistic pathways for ligand substitution on Ir₄(CO)₁₂.
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Quantitative Data for Ligand Substitution Reactions
The following tables summarize kinetic and spectroscopic data for the substitution of CO on

Ir₄(CO)₁₂ with various phosphine and phosphite ligands. These reactions are typically

monitored by infrared (IR) spectroscopy, following the changes in the ν(CO) stretching

frequencies.

Table 1: Kinetic Data for the Reaction of Ir₄(CO)₁₂ with
Phosphine and Phosphite Ligands

Incoming
Ligand (L)

Solvent Temp (°C)
k₁ (s⁻¹)
[Dissociativ
e]

k₂ (M⁻¹s⁻¹)
[Associativ
e]

Reference

P(OMe)₃ Hexane 60 1.5 x 10⁻⁴ 3.0 x 10⁻³
Darensbourg

et al.

PPh₃ Toluene 80 2.1 x 10⁻⁵ -
Darensbourg

et al.

PMe₃
Chlorobenze

ne
70 8.0 x 10⁻⁵ 1.2 x 10⁻³

Darensbourg

et al.

P(OPh)₃ Decalin 100 5.5 x 10⁻⁶ -
Darensbourg

et al.

Note: The absence of a k₂ value suggests that the reaction proceeds predominantly through a

dissociative mechanism under the specified conditions.

Table 2: Spectroscopic Data for Substituted Ir₄(CO)₁₁L
Clusters
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Compound
IR ν(CO) (cm⁻¹) in
Hexane

³¹P NMR (δ, ppm) in
CDCl₃

Reference

Ir₄(CO)₁₁(P(OMe)₃)
2085 (s), 2045 (vs),

2015 (m), 1990 (w)
125.4 Darensbourg et al.

Ir₄(CO)₁₁(PPh₃)
2082 (s), 2041 (vs),

2010 (m), 1985 (w)
25.8 Darensbourg et al.

Ir₄(CO)₁₁(PMe₃)
2080 (s), 2038 (vs),

2005 (m), 1980 (w)
-15.2 Darensbourg et al.

(s = strong, vs = very strong, m = medium, w = weak)

Experimental Protocols
The following are detailed protocols for the synthesis and characterization of monosubstituted

Ir₄(CO)₁₁L clusters.

Protocol 1: Synthesis of Undecacarbonyl(trimethyl
phosphite)tetrairidium(0), Ir₄(CO)₁₁(P(OMe)₃)
Materials:

Tetrairidium dodecacarbonyl, Ir₄(CO)₁₂ (100 mg, 0.090 mmol)

Trimethyl phosphite, P(OMe)₃ (11.2 mg, 0.090 mmol)

Hexane (50 mL), deoxygenated

Standard Schlenk line and glassware

IR spectrometer

NMR spectrometer

Procedure:
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In a 100 mL Schlenk flask equipped with a magnetic stir bar and a reflux condenser, dissolve

Ir₄(CO)₁₂ in 50 mL of deoxygenated hexane.

Add a stoichiometric amount of P(OMe)₃ to the solution under an inert atmosphere (e.g.,

nitrogen or argon).

Heat the reaction mixture to 60 °C and stir for 4 hours.

Monitor the reaction progress by periodically taking aliquots and analyzing them by IR

spectroscopy. The reaction is considered complete when the ν(CO) bands of the starting

material have disappeared and are replaced by the characteristic bands of the product.

After completion, allow the reaction mixture to cool to room temperature.

Reduce the solvent volume under vacuum to approximately 10 mL to induce precipitation of

the product.

Isolate the yellow crystalline product by filtration, wash with a small amount of cold hexane,

and dry under vacuum.

Characterize the product by IR and ³¹P NMR spectroscopy to confirm its identity and purity.

Expected Yield: Approximately 75-85%.

Diagram of the Experimental Workflow for the Synthesis of Ir₄(CO)₁₁(P(OMe)₃)
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Synthesis Procedure

Start

Dissolve Ir₄(CO)₁₂
in deoxygenated hexane

Add P(OMe)₃
under inert atmosphere

Heat to 60°C and stir for 4h

Monitor reaction by IR spectroscopy

Cool to room temperature

Reduce solvent volume

Filter and wash product

Dry under vacuum

Characterize by IR and ³¹P NMR

End

Click to download full resolution via product page

Caption: Step-by-step workflow for the synthesis of Ir₄(CO)₁₁(P(OMe)₃).
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Protocol 2: Kinetic Measurement of Ligand Substitution
by IR Spectroscopy
Materials:

Pre-synthesized Ir₄(CO)₁₂ solution of known concentration in a suitable solvent (e.g.,

hexane).

Solution of the incoming ligand (e.g., P(OMe)₃) of known concentration in the same solvent.

Thermostatted IR cell.

FTIR spectrometer with kinetic measurement capabilities.

Procedure:

Set the FTIR spectrometer to collect spectra at regular time intervals.

Equilibrate the thermostatted IR cell to the desired reaction temperature.

Inject a known volume of the Ir₄(CO)₁₂ solution into the IR cell and record an initial spectrum

(t=0).

Inject a known volume of the ligand solution into the IR cell to initiate the reaction. Ensure

rapid mixing.

Immediately start collecting IR spectra at the pre-determined time intervals.

Continue data collection until the reaction is complete, as indicated by no further changes in

the IR spectrum.

Analyze the collected spectra by measuring the absorbance of a characteristic ν(CO) band

of the reactant (e.g., the 2068 cm⁻¹ band for Ir₄(CO)₁₂) as a function of time.

Plot the natural logarithm of the reactant concentration (or absorbance) versus time to

determine the pseudo-first-order rate constant (k_obs).
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Repeat the experiment with varying concentrations of the incoming ligand to determine the

reaction order with respect to the ligand and to calculate the second-order rate constant (k₂)

if an associative pathway is involved.

Diagram of the Kinetic Analysis Workflow
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Kinetic Analysis Workflow

Start

Prepare reactant and ligand solutions

Set up thermostatted IR cell and spectrometer

Initiate reaction in IR cell

Collect time-resolved IR spectra

Analyze absorbance vs. time data

Determine rate constants and reaction order

End
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Caption: Workflow for kinetic analysis of ligand substitution using IR spectroscopy.
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Conclusion
The ligand substitution reactions on Ir₄(CO)₁₂ clusters provide a versatile platform for the

synthesis of novel organometallic compounds with tailored properties. The provided protocols

and data serve as a valuable resource for researchers in the field, enabling the controlled

synthesis and kinetic analysis of these important cluster compounds. The understanding of the

underlying reaction mechanisms is crucial for the rational design of new catalysts and

functional materials based on iridium carbonyl clusters.

To cite this document: BenchChem. [Application Notes and Protocols for Ligand Substitution
Reactions on Ir₄(CO)₁₂ Clusters]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b077418#ligand-substitution-reactions-on-ir-co-
clusters]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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